

3-Bromo-5-chloroaniline molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-5-chloroaniline

Cat. No.: B031250

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In-Depth Technical Guide: 3-Bromo-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Bromo-5-chloroaniline**, a key halogenated aniline derivative used as a versatile building block in organic synthesis and medicinal chemistry.

Core Molecular Data

3-Bromo-5-chloroaniline is a disubstituted aniline with the chemical formula C₆H₅BrCIN. Its structure features a benzene ring functionalized with an amino group, a bromine atom, and a chlorine atom at positions 1, 3, and 5, respectively. This substitution pattern is critical for its role in the regioselective synthesis of more complex molecules.

Molecular Properties and Identifiers

The following table summarizes the key quantitative data and identifiers for **3-Bromo-5-chloroaniline**.

Property	Value	Source(s)
IUPAC Name	3-bromo-5-chloroaniline	[1]
Molecular Formula	C ₆ H ₅ BrCIN	[1]
Molecular Weight	206.47 g/mol	[1]
CAS Number	96558-78-0	[1]
Canonical SMILES	C1=C(C=C(C=C1Cl)Br)N	[1]
InChI Key	YYBRLVWWPRAQDX- UHFFFAOYSA-N	[1]
Monoisotopic Mass	204.92939 Da	[1] [2]
Boiling Point	241.8±20.0 °C (Predicted)	[3]
Density	1.6567 g/cm ³ (Rough Estimate)	[3]
XLogP3	3.0 (Predicted)	[2]

Note: Experimental physical properties such as melting and boiling points are not consistently reported in the literature for this specific isomer. The values provided are computational predictions or estimates and should be used with caution.

Molecular Structure Visualization

The 2D chemical structure of **3-Bromo-5-chloroaniline** is depicted below.

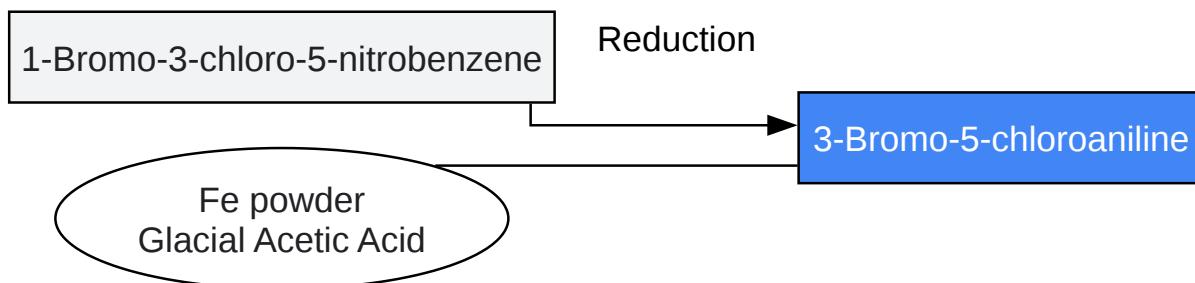
Caption: 2D structure of **3-Bromo-5-chloroaniline**.

Experimental Protocols

Synthesis of 3-Bromo-5-chloroaniline

The most common and industrially viable method for synthesizing **3-Bromo-5-chloroaniline** is through the reduction of its nitro precursor, 1-bromo-3-chloro-5-nitrobenzene.[\[4\]](#) The use of reduced iron powder in an acidic medium is a classic and effective method for this transformation.[\[4\]](#)

Reaction Scheme:



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Caption: Synthesis workflow for **3-Bromo-5-chloroaniline**.

Detailed Methodology:

This protocol is based on the reported reduction of 1-bromo-3-chloro-5-nitrobenzene with iron in acetic acid, which has been cited to achieve yields as high as 93%.^[4]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-3-chloro-5-nitrobenzene (1 equivalent) in glacial acetic acid.
- **Addition of Reducing Agent:** To the stirred suspension, add reduced iron powder (typically 3-4 equivalents) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain the reaction temperature. The reaction is often initiated at 0°C and then allowed to warm to room temperature.^[4]
- **Reaction Monitoring:** The reaction mixture is stirred vigorously. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction may take several hours (e.g., 16 hours) to reach completion.^[4]
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts and unreacted iron. The filter cake should be washed with a suitable solvent like ethyl acetate.
- **Neutralization:** The filtrate is carefully neutralized with a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is basic.

- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The organic layers are then combined.
- Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Final Purification: The crude **3-Bromo-5-chloroaniline** can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Safety and Handling

3-Bromo-5-chloroaniline is a chemical that requires careful handling in a laboratory setting.

- Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[\[5\]](#) It is known to cause skin and serious eye irritation and may cause respiratory irritation.[\[5\]](#)
- Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[\[6\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[6\]](#) Avoid the formation of dust and aerosols.[\[5\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[5\]](#)[\[7\]](#)

Applications in Research and Development

3-Bromo-5-chloroaniline is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The differential reactivity of the bromine and chlorine atoms, combined with the directing effects of the amino group, allows for selective functionalization in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[\[4\]](#)

It has been identified as a key precursor for:

- Inhibitors of bromodomains, which are targets in cancer therapy.[\[4\]](#)
- Potential therapeutic agents for diseases caused by immunodeficiency viruses.[\[4\]](#)
- Non-nucleoside reverse transcriptase inhibitors.[\[4\]](#)

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